

# Application Note: Quantifying Intracellular FNC-TP Trisodium Levels by LC-MS/MS

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## Compound of Interest

Compound Name: FNC-TP trisodium

Cat. No.: B11935892

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## Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of the trisodium salt of 2'-deoxy-2'- $\beta$ -fluoro-4'-azidocytidine triphosphate (FNC-TP), the active metabolite of the antiviral and anticancer agent Azvudine (FNC), in cultured cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves an optimized solid-phase extraction (SPE) for the enrichment of intracellular nucleotides, followed by reversed-phase ion-pairing chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reproducible method is suitable for researchers, scientists, and drug development professionals investigating the intracellular pharmacokinetics and mechanism of action of FNC.

## Introduction

Azvudine (FNC), chemically known as 2'-deoxy-2'- $\beta$ -fluoro-4'-azidocytidine, is a novel cytidine analogue with demonstrated efficacy against a range of RNA viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), as well as certain types of cancer.<sup>[1][2]</sup> As a nucleoside analogue, FNC is a prodrug that requires intracellular phosphorylation to its active triphosphate form, FNC-TP, to exert its therapeutic effect.<sup>[3][4]</sup>

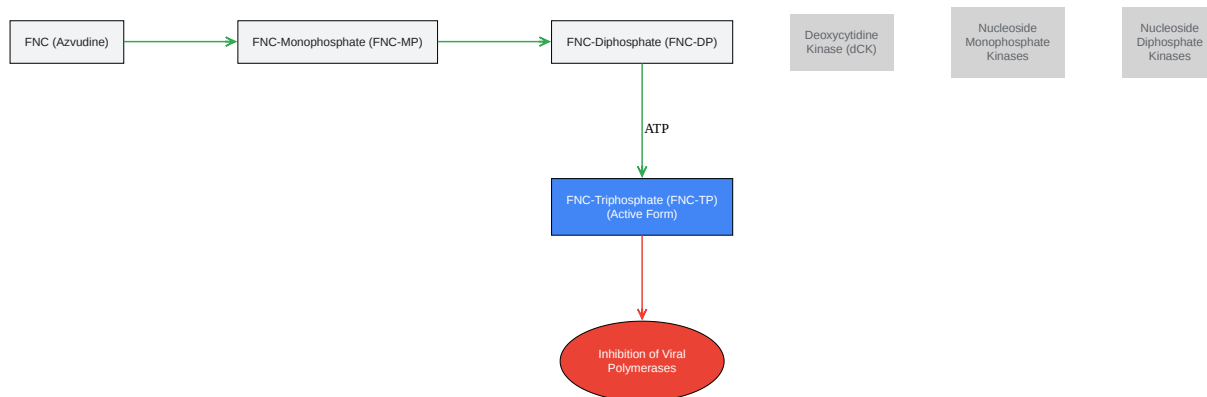
The intracellular phosphorylation cascade is initiated by cellular kinases, with deoxycytidine kinase playing a key role in the initial phosphorylation step.<sup>[3]</sup> Subsequent phosphorylations lead to the formation of FNC-diphosphate (FNC-DP) and finally FNC-triphosphate (FNC-TP).

FNC-TP acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerases (RdRp) and reverse transcriptases, thereby halting viral replication.[3][4][5]

Given that the intracellular concentration of FNC-TP is directly related to its pharmacological activity, a sensitive and accurate analytical method for its quantification is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, drug efficacy evaluation, and understanding of resistance mechanisms. This application note details a validated LC-MS/MS method for the reliable quantification of FNC-TP in cellular lysates.

## Signaling Pathway

The intracellular activation of FNC to its pharmacologically active triphosphate form is a critical process for its therapeutic efficacy. The following diagram illustrates the sequential phosphorylation of FNC.

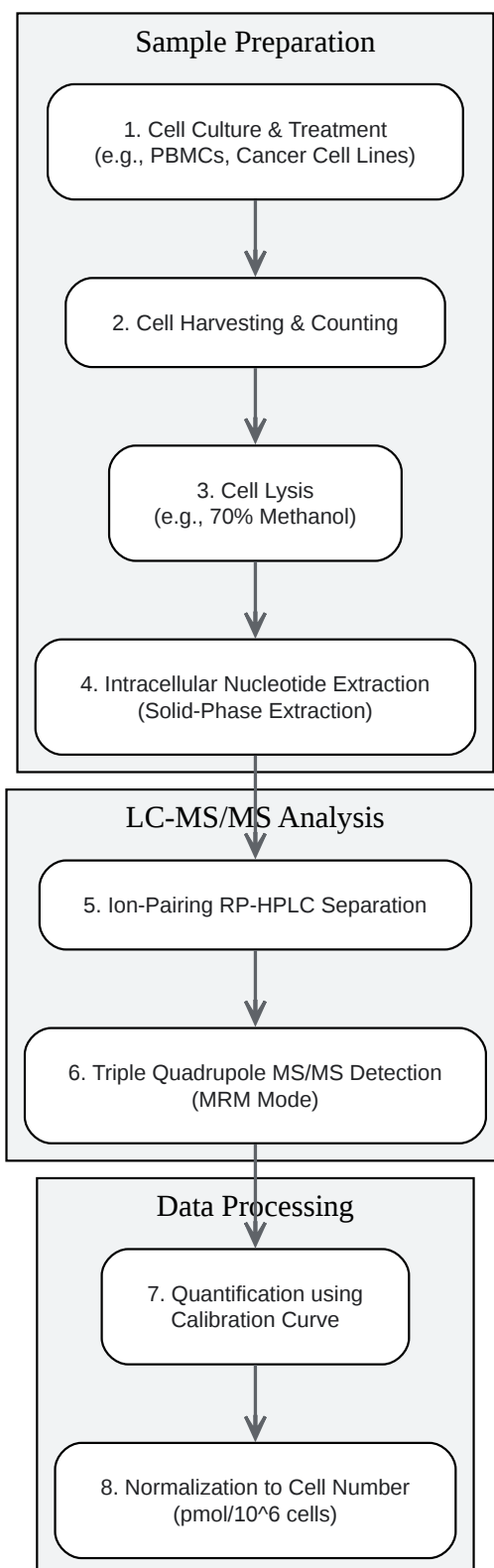


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Caption: Intracellular phosphorylation cascade of FNC.

## Experimental Workflow

The overall experimental workflow for the quantification of intracellular FNC-TP is depicted below. The process begins with cell culture and treatment, followed by cell harvesting and lysis. The intracellular nucleotides are then extracted and purified using solid-phase extraction before being analyzed by LC-MS/MS.



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Caption: Experimental workflow for FNC-TP quantification.

## Detailed Experimental Protocols

### Materials and Reagents

- FNC (Azvudine) and **FNC-TP trisodium** analytical standards
- Internal Standard (IS): e.g., Zidovudine-TP or a stable isotope-labeled FNC-TP
- Cell culture medium, fetal bovine serum (FBS), and supplements
- Phosphate-buffered saline (PBS), pH 7.4
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- N,N-Dimethylhexylamine (DMHA) (ion-pairing agent)
- Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) cartridges
- Ultrapure water

### Cell Culture and Treatment

- Culture cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a relevant cancer cell line) in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Seed cells at a density to ensure they are in the logarithmic growth phase at the time of treatment.
- Treat cells with the desired concentrations of FNC for the specified time points. Include untreated control samples.

### Sample Preparation: Intracellular Nucleotide Extraction

- Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

- **Cell Counting:** Trypsinize adherent cells (if applicable) and determine the cell number for each sample using a hemocytometer or an automated cell counter. A minimum of  $5 \times 10^6$  cells per sample is recommended.
- **Cell Lysis:** Centrifuge the cell suspension at  $500 \times g$  for 5 minutes at  $4^{\circ}\text{C}$ . Discard the supernatant and resuspend the cell pellet in 500  $\mu\text{L}$  of ice-cold 70% methanol. Vortex vigorously for 1 minute.
- **Protein Precipitation:** Incubate the samples at  $-20^{\circ}\text{C}$  for at least 2 hours to facilitate protein precipitation.
- **Centrifugation:** Centrifuge the samples at  $16,000 \times g$  for 15 minutes at  $4^{\circ}\text{C}$ .
- **Supernatant Collection:** Carefully collect the supernatant containing the intracellular nucleotides and transfer to a new tube.
- **Drying:** Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

## Solid-Phase Extraction (SPE) for Nucleotide Enrichment

- **Reconstitution:** Reconstitute the dried extract in 1 mL of SPE loading buffer (e.g., 2 mM ammonium acetate in water).
- **SPE Cartridge Conditioning:** Condition a WAX SPE cartridge by washing sequentially with 1 mL of methanol, followed by 1 mL of ultrapure water, and finally 1 mL of loading buffer.
- **Sample Loading:** Load the reconstituted sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of methanol to remove non-polar and weakly retained impurities.
- **Elution:** Elute the nucleotides with 1 mL of elution buffer (e.g., 5% ammonium hydroxide in methanol).
- **Drying:** Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Final Reconstitution: Reconstitute the dried residue in 100  $\mu$ L of the initial LC mobile phase for analysis.

## LC-MS/MS Analysis

### Liquid Chromatography Conditions

Parameter	Setting
Column	Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 $\mu$ m)
Mobile Phase A	10 mM Ammonium Acetate, 5 mM DMHA in Water, pH 7.0
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	10 $\mu$ L
Gradient	0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-15 min: 2% B; 15-20 min: 2% B

### Mass Spectrometry Conditions

Parameter	Setting
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
MRM Transitions	See Table 1

Table 1: MRM Transitions for FNC-TP and Internal Standard (Note: The exact m/z values for FNC-TP need to be determined based on its chemical formula (C<sub>9</sub>H<sub>11</sub>FN<sub>6</sub>O<sub>4</sub>) and the loss of phosphate groups. The values below are hypothetical and should be optimized experimentally.)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
FNC-TP	~525.1	~425.1 (loss of HPO <sub>3</sub> )	20
~525.1	~159.0 (loss of triphosphate)	35	
IS (e.g., ZDV-TP)	506.1	407.1	22
506.1	125.0	40	

## Data Presentation

The quantification of intracellular FNC-TP is achieved by constructing a calibration curve using analytical standards of **FNC-TP trisodium**. The final concentrations are normalized to the cell number and are typically expressed as pmol per 10<sup>6</sup> cells.

Table 2: Intracellular Concentrations of FNC-TP in PBMCs after a Single Dose (Note: This table presents hypothetical data for illustrative purposes as no public quantitative data was found.)



Time (hours)	FNC-TP Concentration (pmol/10 <sup>6</sup> cells) ± SD (n=3)
0	< LLOQ
1	0.85 ± 0.12
2	1.52 ± 0.21
4	2.10 ± 0.35
8	1.75 ± 0.28
12	0.98 ± 0.15
24	0.35 ± 0.08
LLOQ: Lower Limit of Quantification	

Table 3: Method Validation Parameters (Note: This table presents typical performance characteristics for such an assay.)

Parameter	Result
Linearity Range	0.1 - 100 pmol/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 pmol/mL
Intra-day Precision (CV%)	< 15%
Inter-day Precision (CV%)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	Minimal
Extraction Recovery	> 80%

## Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of intracellular **FNC-TP trisodium**. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection allows for accurate measurement of the active metabolite of FNC in cellular models. This methodology will be invaluable for researchers in the fields of virology, oncology, and pharmacology to further elucidate the mechanisms of action and resistance of Azvudine and to support its clinical development.

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